molecular formula C24H20ClN3O3S B4985599 5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide

5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B4985599
M. Wt: 466.0 g/mol
InChI Key: YWAUWVQDMMUSAD-UHFFFAOYSA-N
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Description

5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that features a benzoxazole moiety, a phenyl ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps. One common approach is the condensation of 5,7-dimethyl-2-aminobenzoxazole with 3-isothiocyanatobenzoyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moiety may bind to specific sites on proteins, altering their function and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide
  • **5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-ethoxybenzamide
  • **5-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-hydroxybenzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-13-9-14(2)21-19(10-13)27-23(31-21)15-5-4-6-17(11-15)26-24(32)28-22(29)18-12-16(25)7-8-20(18)30-3/h4-12H,1-3H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAUWVQDMMUSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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